Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate
Description
Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate is a structurally complex nucleotide analog featuring:
- A purine base (6-aminohexylamino-substituted adenine) at position 9 of the oxolane ring.
- A 3-hydroxyoxolane (tetrahydrofuran) backbone with a phosphonooxy group (-PO₃H₂) at position 4.
- A methyl hydrogen phosphate group at the 2'-position of the sugar moiety.
- A lithium counterion, which modulates solubility and ionic interactions.
The compound’s polarity, driven by its phosphate and hydroxyl groups, likely enhances aqueous solubility but reduces membrane permeability.
Properties
IUPAC Name |
lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O10P2.Li/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(32-34(27,28)29)12(23)10(31-16)7-30-33(24,25)26;/h8-10,12-13,16,23H,1-7,17H2,(H,18,19,20)(H2,24,25,26)(H2,27,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXLSAPAPOGFA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)OP(=O)(O)O)NCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27LiN6O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the hexylamine chain and the phosphate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the purine base, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying nucleotide interactions and enzyme activities. In medicine, this compound is investigated for its potential therapeutic effects, including antiviral and anticancer properties. Additionally, it finds applications in the industry as a component in biochemical assays and diagnostic kits .
Mechanism of Action
The mechanism of action of Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For instance, it may inhibit nucleotide-binding enzymes, thereby affecting DNA and RNA synthesis. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with nucleoside phosphates, coenzyme derivatives, and modified antivirals. Below is a comparative analysis with key analogs:
Structural Analog with Benzyl Substituent
- Compound: [5-(6-aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate (CAS 32476-45-2) .
- Key Differences: Replaces the 4-phosphonooxy group with a phenylmethoxy (-OCH₂C₆H₅) substituent. Smaller molecular weight (437.3 g/mol vs. estimated >700 g/mol for the main compound). Higher lipophilicity (XLogP3 = -1.5 vs. predicted lower for the main compound due to additional phosphate groups).
- Impact : The benzyl group enhances lipid solubility but reduces polar interactions, limiting utility in aqueous biological systems.
Sodium Salt with Pyridine Moiety
- Compound: [[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl][5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate, sodium (CAS 98179-10-3) .
- Key Differences :
- Substitutes the purine base with a 3-carbamoylpyridine group.
- Sodium counterion vs. lithium: Sodium’s larger ionic radius may weaken ionic interactions in tight binding pockets.
- Higher hydrogen-bond acceptors (22 vs. ~15 estimated for the main compound).
- Impact : The pyridine moiety may alter base-pairing specificity, while the sodium salt’s solubility profile favors extracellular applications.
Fluorinated Arabinofuranosyl Adenine Phosphate
- Compound: 2-fluoro-9-(5-O-phosphono-β-d-arabinofuranosyl)adenine (CAS 75607-67-9) .
- Key Differences: Fluorine atom at position 2 of adenine increases metabolic stability. Arabinose sugar configuration (β-d-arabinofuranosyl) vs. oxolane backbone. Lower molecular weight (365.21 g/mol).
Sulfur-Containing Analog
- Compound: [(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 110224-45-8) .
- Key Differences: 3-aminopropylsulfanyl group on the purine base introduces a thioether linkage. Molecular formula C₁₃H₂₂N₆O₁₀P₂S vs. the main compound’s purine-hexylamino chain.
- Impact : The sulfur atom may participate in redox reactions or disulfide bonding, offering unique reactivity compared to the main compound’s amine-dominated side chain.
Table 1: Comparative Properties of Selected Analogs
Biological Activity
Lithium; [5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate, commonly referred to as N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt, is a modified nucleoside triphosphate derivative of adenosine triphosphate (ATP). This compound has garnered significant attention due to its enhanced biological activity, particularly in cellular signaling pathways and therapeutic applications.
Chemical Structure and Properties
The molecular formula of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt is , with a molecular weight of approximately 669.34 g/mol. The structure features a hexylamine chain linked via a carbamoyl group to the N6 position of the adenine moiety, which enhances its solubility and biological reactivity compared to unmodified ATP.
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt acts primarily as an agonist for various receptors, influencing critical processes such as:
- Cell Proliferation : Enhances the growth and division of cells.
- Differentiation : Promotes the maturation of cells into specific types.
- Metabolism : Modulates metabolic pathways through enzyme interactions.
The structural modifications allow for more effective interactions with enzymes and receptors, leading to improved therapeutic potential.
Enzymatic Interactions
Research indicates that this compound can effectively bind to various proteins and receptors involved in cellular signaling. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer have been employed to study these interactions, highlighting its potential as a modulator in cellular processes.
Case Studies
- Cellular Signaling Pathways : In vitro studies have demonstrated that N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt can activate signaling pathways associated with cell survival and proliferation. For instance, in human cancer cell lines, this compound has shown to enhance signaling through the PI3K/Akt pathway, which is crucial for cell growth and survival.
- Therapeutic Applications : The compound has been explored for its potential use in treating conditions such as cancer and metabolic disorders. Its ability to modulate ATP-dependent processes positions it as a candidate for drug development targeting ATP-related mechanisms.
Comparative Analysis
To better understand the biological activity of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt, it is essential to compare it with other similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| ATP | C10H12N5O13P3 | 507.18 g/mol | Energy transfer |
| ADP | C10H12N5O10P2 | 427.20 g/mol | Energy transfer |
| N6-(Hexyl)ATP | C18H31N7O14P3 | 669.34 g/mol | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
